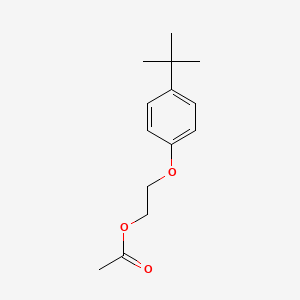

2-(4-Tert-butylphenoxy)ethyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

6807-12-1 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2-(4-tert-butylphenoxy)ethyl acetate |

InChI |

InChI=1S/C14H20O3/c1-11(15)16-9-10-17-13-7-5-12(6-8-13)14(2,3)4/h5-8H,9-10H2,1-4H3 |

InChI Key |

WYQODQADGFDSGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Tert Butylphenoxy Ethyl Acetate

Overview of Established Esterification Protocols

Once the precursor, 2-(4-tert-butylphenoxy)ethanol (B1606921), is obtained, several well-established methods can be employed for its conversion to the target acetate (B1210297) ester.

Fischer-Speier Esterification: This classic method involves reacting 2-(4-tert-butylphenoxy)ethanol with acetic acid. The reaction is reversible and requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to proceed at a reasonable rate. masterorganicchemistry.comwvu.eduorganic-chemistry.org To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one of the reactants (usually the more cost-effective one, acetic acid) or by removing the water formed during the reaction, for example, through azeotropic distillation. masterorganicchemistry.comorganic-chemistry.org

Acylation with Acetic Anhydride (B1165640): A more common and often more efficient laboratory and industrial method is the acylation of 2-(4-tert-butylphenoxy)ethanol using acetic anhydride. mdpi.com This reaction is generally faster and not reversible, leading to higher yields. It can be performed under catalyst- and solvent-free conditions, simply by heating the alcohol with acetic anhydride. mdpi.com Alternatively, it can be catalyzed by either acids or, more frequently, bases like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP). The base not only catalyzes the reaction but also neutralizes the acetic acid byproduct. mdpi.com

Acylation with Acetyl Chloride: Acetyl chloride is another highly reactive acylating agent that can be used. The reaction with 2-(4-tert-butylphenoxy)ethanol is rapid and exothermic, typically carried out in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the hydrogen chloride (HCl) that is generated. athabascau.ca

The following table summarizes typical conditions for these established protocols.

| Method | Reactants | Catalyst/Base | Solvent | Temperature | Yield |

| Fischer Esterification | 2-(4-tert-butylphenoxy)ethanol + Acetic Acid | H₂SO₄ or TsOH | Toluene (for water removal) | Reflux | Moderate to High |

| Acylation | 2-(4-tert-butylphenoxy)ethanol + Acetic Anhydride | None or Pyridine/DMAP | None or Dichloromethane | Room Temp. to Reflux | High to Excellent |

| Acylation | 2-(4-tert-butylphenoxy)ethanol + Acetyl Chloride | Pyridine or Triethylamine | Dichloromethane | 0 °C to Room Temp. | High to Excellent |

Advanced Catalytic Systems for Efficient Phenoxyacetate (B1228835) Synthesis

Modern synthetic chemistry emphasizes the use of efficient and sustainable catalytic systems to improve reaction rates, selectivity, and environmental footprint.

Homogeneous Catalysis Approaches

Homogeneous catalysts are dissolved in the reaction medium, providing excellent contact with reactants. For Fischer esterification, traditional Brønsted acids like H₂SO₄ remain effective. organic-chemistry.org Lewis acids, such as salts of zirconium(IV) and hafnium(IV), have also been shown to catalyze direct ester condensation reactions effectively. organic-chemistry.org In acylation reactions, organocatalysts like 4-(dimethylamino)pyridine (DMAP) are highly efficient due to their mechanism of forming a highly reactive acetylpyridinium intermediate. mdpi.com Simple metal salts, such as cobalt(II) chloride (CoCl₂), can also serve as mild Lewis acid catalysts for acetylation. mdpi.com

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the product mixture (e.g., by simple filtration), which simplifies purification and allows for catalyst recycling, aligning with the principles of green chemistry. mdpi.com

For the esterification step, a variety of solid acid catalysts can be employed:

Ion-exchange resins like Amberlyst-15 are effective and have been used in the synthesis of various esters. mdpi.com

Zeolites and Clays , such as Montmorillonite K-10, can act as solid acid catalysts.

Supported Acids , like phosphomolybdic acid on coal fly ash or expansive graphite, have demonstrated high efficiency in the acetylation of alcohols and phenols. researchgate.net

Functionalized Silicas and Zirconia , including borated zirconia and sulfated zirconia, are robust solid acids that can catalyze esterification and acetylation reactions under various conditions. mdpi.comresearchgate.net

These solid catalysts can replace corrosive and difficult-to-remove homogeneous acids, leading to cleaner and more sustainable manufacturing processes. researchgate.net

Organocatalytic Strategies

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. This approach avoids the potential for toxic metal contamination in the final product. For the acylation of 2-(4-tert-butylphenoxy)ethanol, several organocatalytic strategies are applicable.

N-Heterocyclic Carbenes (NHCs): NHCs are highly effective nucleophilic catalysts for the transesterification and acylation of alcohols. organic-chemistry.org They can mediate these reactions efficiently at room temperature with low catalyst loadings, offering a mild alternative to traditional methods. organic-chemistry.org

4-(Dimethylamino)pyridine (DMAP): As mentioned, DMAP is a highly active organocatalyst for acylation with acetic anhydride. Its efficacy stems from the formation of a highly electrophilic intermediate.

Brønsted Acids: Chiral phosphoric acids have been developed as organocatalysts for enantioselective esterifications, although this is more relevant for creating chiral centers, which is not a feature of 2-(4-tert-butylphenoxy)ethyl acetate. youtube.com

Optimization of Reaction Parameters for Yield and Selectivity Enhancement

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters for each synthetic step.

For the Williamson Ether Synthesis Step:

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often effective. aiche.org

Base: A strong base (e.g., sodium hydride) or a moderately strong base (e.g., potassium carbonate) is required to deprotonate the phenol (B47542). The choice depends on the reactivity of the alkylating agent. masterorganicchemistry.com

Temperature: Reaction temperatures can range from room temperature to elevated temperatures to ensure a reasonable reaction rate without promoting side reactions. utahtech.edu

Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can enhance the reaction rate in two-phase systems by transporting the phenoxide ion into the organic phase. utahtech.edu

For the Esterification/Acetylation Step:

Reactant Stoichiometry: In Fischer esterification, using a large excess of acetic acid can drive the reversible reaction to completion. masterorganicchemistry.comwvu.edu

Temperature: Higher temperatures generally increase the rate of esterification, which is often performed at the reflux temperature of the solvent. wvu.edu

Catalyst Loading: The amount of catalyst must be optimized to ensure a high reaction rate without causing unwanted side reactions or complicating purification.

Byproduct Removal: In Fischer esterification, continuous removal of water is crucial for achieving high yields. organic-chemistry.org In acylations with acetic anhydride, the presence of a base helps to neutralize the acetic acid byproduct, which can otherwise lead to side reactions. mdpi.com

The table below presents a summary of key parameters and their typical optimization goals.

| Parameter | Optimization Goal | Rationale |

| Temperature | Balance reaction rate vs. side reactions | Increase rate without decomposition or unwanted byproducts. |

| Catalyst Loading | Maximize rate with minimal catalyst use | Cost-effectiveness and simplified purification. |

| Reactant Ratio | Shift equilibrium towards product | Le Châtelier's principle (for reversible reactions). |

| Solvent Choice | Enhance solubility and influence reactivity | Affects reaction kinetics and selectivity. |

| Byproduct Removal | Drive reaction to completion | Prevents reverse reaction and improves yield. |

Novel Synthetic Pathways and Process Intensification Techniques

Process intensification aims to develop smaller, cleaner, and more energy-efficient chemical processes. Several modern techniques can be applied to the synthesis of this compound.

Flow Chemistry: Conducting the synthesis in a continuous flow reactor offers significant advantages over traditional batch processing. Flow systems provide superior heat and mass transfer, allowing for precise control over reaction temperature and residence time. rsc.org This enhanced control can lead to higher yields, improved product purity, and increased safety, particularly for exothermic reactions like acylation. Both the Williamson ether synthesis and the final esterification step are amenable to adaptation for continuous flow synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate organic reactions. mdpi.com For esterification, microwave heating can reduce reaction times from hours to minutes compared to conventional heating methods. This is attributed to efficient and rapid heating of the reaction mixture.

Solvent-Free and Catalyst-Free Conditions: The greenest synthetic approaches aim to minimize or eliminate the use of solvents and catalysts. As has been demonstrated for the acetylation of various alcohols, the reaction with acetic anhydride can proceed efficiently by simply heating the two reagents together, providing the final product in high yield without the need for a catalyst or solvent, thus generating minimal waste. mdpi.com

Stereoselective Synthesis and Enantiomeric Control

The principles of stereoselective synthesis and enantiomeric control are not applicable to the compound this compound. A comprehensive analysis of the molecular structure of this compound reveals that it is an achiral molecule.

Stereoselective synthesis is a chemical reaction that preferentially results in the formation of one stereoisomer over another. This is relevant only for molecules that can exist as stereoisomers, such as enantiomers or diastereomers. For a molecule to exhibit stereoisomerism, it must possess a chiral center or another element of chirality.

The structure of this compound, with the chemical formula C₁₄H₂₀O₃, lacks any such chiral elements. echemi.comnist.gov A chiral center is typically a carbon atom bonded to four different substituent groups. In this compound, no carbon atom meets this requirement. Consequently, the molecule does not have enantiomers, which are non-superimposable mirror images of each other.

Since this compound is achiral and does not have stereoisomers, the concepts of stereoselective synthesis or enantiomeric control—which aim to selectively produce a specific enantiomer—are not relevant to its production. Standard synthetic routes for this compound, such as the Williamson ether synthesis followed by esterification, proceed without the need for chiral catalysts or auxiliaries.

While stereoselective synthesis is a critical consideration for many compounds in pharmaceuticals and materials science, for an achiral molecule like this compound, the synthetic focus remains on yield, purity, and efficiency rather than controlling stereochemistry. An analogous, but different, compound where stereoselectivity is crucial is 4-(tert-butyl)cyclohexyl acetate, a fragrance ingredient where the cis and trans isomers have distinct odors and are produced via stereoselective routes. mdpi.com However, this is a structurally different molecule and does not alter the achiral nature of this compound.

Mechanistic Investigations of 2 4 Tert Butylphenoxy Ethyl Acetate Reactions

Elucidation of Reaction Pathways in Ester Formation and Transformation

The formation of 2-(4-tert-butylphenoxy)ethyl acetate (B1210297) can be conceptualized through two primary synthetic routes: a two-step process involving the Williamson ether synthesis followed by esterification, or a direct esterification approach.

Williamson Ether Synthesis Pathway:

This pathway first involves the formation of a phenoxide ion from 4-tert-butylphenol (B1678320). This is typically achieved by reacting the phenol (B47542) with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3). The resulting 4-tert-butylphenoxide ion then acts as a nucleophile, attacking an ethyl haloacetate (e.g., ethyl bromoacetate) in a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comwikipedia.orgmiracosta.edu The backside attack of the phenoxide on the α-carbon of the ethyl haloacetate leads to the displacement of the halide ion and the formation of the ether linkage, yielding 2-(4-tert-butylphenoxy)ethyl acetate. masterorganicchemistry.com

The mechanism of the Williamson ether synthesis is a classic SN2 reaction. wikipedia.org The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com For this reaction to be efficient, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions. masterorganicchemistry.commiracosta.edu

Fischer-Speier Esterification Pathway:

Alternatively, 2-(4-tert-butylphenoxy)acetic acid can be directly esterified with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH). This is known as the Fischer-Speier esterification. athabascau.caorganic-chemistry.orgbyjus.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgpatsnap.com Subsequently, the alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com A series of proton transfers then occurs, resulting in the elimination of a water molecule and the formation of the protonated ester. masterorganicchemistry.com Finally, deprotonation of the ester yields the final product, this compound, and regenerates the acid catalyst. byjus.com This reaction is reversible, and the equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed. athabascau.camasterorganicchemistry.com

Ester Transformation: Hydrolysis

The primary transformation reaction for this compound is hydrolysis, which is the cleavage of the ester bond to yield 2-(4-tert-butylphenoxy)acetic acid and ethanol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of the Fischer esterification. masterorganicchemistry.comchemistrysteps.com The mechanism begins with the protonation of the ester's carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. chemguide.co.uklibretexts.orgyoutube.com A tetrahedral intermediate is formed, followed by proton transfers that lead to the elimination of ethanol as a leaving group. youtube.com Deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst and gives the final carboxylic acid product. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): In this process, a hydroxide (B78521) ion acts as the nucleophile and directly attacks the carbonyl carbon of the ester. youtube.comstudysmarter.co.uk This forms a tetrahedral intermediate, from which the alkoxide (ethoxide in this case) is expelled as the leaving group. youtube.com The resulting carboxylic acid is then deprotonated by the strongly basic alkoxide ion in an irreversible step to form a carboxylate salt. chemistrysteps.com This final acid-base reaction drives the equilibrium towards the products, making base-catalyzed hydrolysis an irreversible process. chemistrysteps.com

Kinetic and Thermodynamic Analyses of Esterification and Hydrolysis

Kinetic Analysis:

A study on the reaction of ethyl bromoacetate (B1195939) with various substituted phenoxyacetate (B1228835) ions in 90% aqueous acetone (B3395972) revealed that the reaction follows second-order kinetics. ias.ac.in The rate of reaction was found to be influenced by the nature of the substituent on the phenoxy ring. Electron-releasing groups were observed to accelerate the reaction, while electron-withdrawing groups retarded it. This is consistent with the nucleophilic nature of the phenoxyacetate ion. ias.ac.in

For the hydrolysis of esters, both acid- and base-catalyzed reactions are well-documented to exhibit second-order kinetics under many conditions. The rate of alkaline hydrolysis is proportional to the concentrations of both the ester and the hydroxide ion. uv.eschemrxiv.org

The temperature dependence of the reaction rate is described by the Arrhenius equation. For the alkaline hydrolysis of ethyl acetate in water, the activation energy has been determined to be approximately 11.56 kcal/mol. uv.es Studies on the hydrolysis of substituted phenyl benzoates have shown that the activation parameters (enthalpy and entropy of activation) are influenced by the substituents on the phenyl ring. rsc.org

The following table presents representative kinetic data for the alkaline hydrolysis of ethyl acetate, which can serve as a model for understanding the kinetics of this compound hydrolysis.

| Temperature (°C) | Rate Constant, k (L mol⁻¹ s⁻¹) | Activation Energy, Ea (kJ/mol) |

|---|---|---|

| 4 | 0.0297 | 48.37 |

| 10 | 0.0446 | |

| 20 | 0.0852 | |

| 25 | 0.1120 | |

| 30 | 0.174 | |

| 40 | 0.280 |

Data adapted from studies on the alkaline hydrolysis of ethyl acetate and may not be directly representative of this compound.

Thermodynamic Analysis:

Esterification reactions are typically reversible and have equilibrium constants that are close to unity, indicating that the reaction does not go to completion under standard conditions. rdd.edu.iq The esterification of acetic acid with ethanol, for example, is a slightly exothermic process. rdd.edu.iquobaghdad.edu.iq

The thermodynamics of ester hydrolysis have also been investigated. The hydrolysis of organosulfates, a related class of compounds, has been studied to determine temperature-dependent equilibrium constants. copernicus.org For ester hydrolysis, the change in enthalpy (ΔH) and entropy (ΔS) of the reaction can be determined from the temperature dependence of the equilibrium constant.

Investigation of Transition States and Intermediates

The reactions of this compound proceed through specific transition states and intermediates that are key to understanding their mechanisms.

In Ester Formation:

For the Williamson ether synthesis pathway, the reaction proceeds through a trigonal bipyramidal transition state, which is characteristic of an SN2 reaction. masterorganicchemistry.com In this transition state, the incoming nucleophile (4-tert-butylphenoxide) and the leaving group (halide) are both partially bonded to the central carbon atom.

In the Fischer esterification, the key intermediate is a tetrahedral intermediate formed after the nucleophilic attack of ethanol on the protonated carboxylic acid. organic-chemistry.org This intermediate contains a carbon atom bonded to four substituents: the original carbonyl oxygen (now a hydroxyl group), the incoming ethoxy group, another hydroxyl group, and the rest of the molecule.

In Ester Hydrolysis:

Computational studies on the acyl-transfer reactions of esters provide further insight into the nature of these transition states. The geometry and electronic structure of the transition state can be modeled to understand the factors that influence the reaction barrier.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Spectroscopic Methods for Comprehensive Structural Elucidation

High-resolution spectroscopy is fundamental to determining the precise chemical structure of 2-(4-tert-butylphenoxy)ethyl acetate (B1210297), from its molecular formula to the three-dimensional arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 2-(4-tert-butylphenoxy)ethyl acetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete structural picture.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of distinct carbon atoms.

¹H NMR: The spectrum is expected to show distinct signals for the tert-butyl group (a singlet), the aromatic protons (a pair of doublets, characteristic of a 1,4-disubstituted ring), the two methylene (B1212753) groups (-OCH₂- and -CH₂O-), and the ethyl group's methyl protons (a triplet).

¹³C NMR: The spectrum would display signals for the quaternary carbons of the tert-butyl group and the aromatic ring, the methine carbons of the aromatic ring, the methylene carbons of the ethyl acetate chain, the carbonyl carbon, and the methyl carbon of the ethyl group.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this molecule, cross-peaks would be expected between the two methylene protons of the ethoxyacetate chain (-O-CH₂-C(=O)-O-CH₂-CH₃) and between the methyl and methylene protons of the ethyl group (-CH₂-CH₃). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. youtube.com It allows for the unambiguous assignment of each carbon signal that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.com It is crucial for piecing together the molecular fragments. Key HMBC correlations would confirm the connectivity between the phenoxy oxygen and the adjacent methylene group, and the linkage between the second methylene group and the carbonyl carbon of the acetate moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -C(CH₃)₃ | ~1.30 | Singlet (s) | ~31.5 (CH₃), ~34.0 (Quaternary C) |

| Aromatic C-H (ortho to -O) | ~6.85 | Doublet (d) | ~114.0 |

| Aromatic C-H (ortho to -tBu) | ~7.30 | Doublet (d) | ~126.0 |

| Aromatic C-O | - | - | ~156.0 |

| Aromatic C-C(CH₃)₃ | - | - | ~144.0 |

| -O-CH₂-C=O | ~4.60 | Singlet (s) | ~65.0 |

| -C=O | - | - | ~169.0 |

| -O-CH₂-CH₃ | ~4.20 | Quartet (q) | ~61.0 |

| -O-CH₂-CH₃ | ~1.25 | Triplet (t) | ~14.0 |

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. lcms.cz For this compound (C₁₄H₂₀O₃), the theoretical monoisotopic mass is 236.14125 Da. uni.lu HRMS can confirm this mass with high precision (typically within 5 ppm), which is a powerful tool for structural confirmation.

Furthermore, the fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. chemguide.co.uk When subjected to ionization (e.g., electron ionization), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragments. chemguide.co.uk

Predicted Fragmentation Pattern:

α-cleavage: Cleavage of bonds adjacent to the ether oxygen or the carbonyl group is common. libretexts.orgmiamioh.edu

Loss of the ethyl group: A fragment corresponding to the loss of C₂H₅• (29 Da) or C₂H₅O• (45 Da).

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions can sometimes occur.

Key Fragments: A prominent peak is expected at m/z = 149, corresponding to the [HOC₆H₄C(CH₃)₃]⁺ ion, and another at m/z = 135, corresponding to the loss of a methyl group from this fragment. The base peak is often the tert-butyl cation [C(CH₃)₃]⁺ at m/z = 57.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Possible Fragment Structure | Formula |

|---|---|---|

| 236 | [M]⁺ (Molecular Ion) | [C₁₄H₂₀O₃]⁺ |

| 221 | [M - CH₃]⁺ | [C₁₃H₁₇O₃]⁺ |

| 191 | [M - OC₂H₅]⁺ | [C₁₂H₁₅O₂]⁺ |

| 149 | [HOC₆H₄C(CH₃)₃]⁺ | [C₁₀H₁₃O]⁺ |

| 135 | [C₆H₄C(CH₃)₃]⁺ or [HOC₆H₄C(CH₃)₂]⁺ | [C₁₀H₁₃]⁺ or [C₉H₁₁O]⁺ |

| 57 | [C(CH₃)₃]⁺ | [C₄H₉]⁺ |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule's bonds. These techniques are excellent for identifying functional groups. An experimental FT-IR spectrum for this compound is available in the NIST Chemistry WebBook. nist.gov

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation. Strong absorptions are observed for polar bonds.

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and provides complementary information to FT-IR. Symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H Stretch | 3000-2850 | Strong | Strong |

| Ester C=O Stretch | ~1750 | Very Strong | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| Ester C-O Stretch | 1300-1200 | Strong | Weak |

| Aryl Ether C-O Stretch | ~1245 | Strong | Weak |

Advanced Chromatographic Separations for Purity Assessment and Isomer Resolution

Chromatography is essential for separating the target compound from impurities, starting materials, byproducts, or isomers, thereby allowing for accurate purity assessment.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The compound is vaporized and passed through a capillary column, where it is separated based on its boiling point and interaction with the column's stationary phase. jmaterenvironsci.com The separated components then enter a mass spectrometer, which provides a mass spectrum for identification.

For this compound, a non-polar or mid-polar capillary column (e.g., DB-5ms) would be suitable. lcms.cz The retention time of the compound is a characteristic property under specific GC conditions (e.g., temperature ramp, carrier gas flow rate), and the resulting mass spectrum can be compared against a library or the data obtained from HRMS to confirm its identity. jmaterenvironsci.com This method is highly effective for quantifying purity and detecting any volatile impurities.

HPLC is a versatile technique for separating compounds in a liquid mobile phase. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), would be appropriate for analyzing this compound. researchgate.net

Specialized detectors enhance the utility of HPLC:

UV-Diode Array Detector (UV-DAD): The p-tert-butylphenoxy group in the molecule contains a chromophore that absorbs UV light. A UV-DAD detector can not only quantify the compound but also record its UV spectrum, which aids in peak identification and purity assessment.

Evaporative Light Scattering Detector (ELSD): ELSD is a quasi-universal detector that can detect any compound that is less volatile than the mobile phase. It is useful for detecting non-chromophoric impurities that would be invisible to a UV detector.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of complex mixtures, offering a compelling alternative to traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its application is particularly advantageous for the analysis of thermally labile and non-volatile compounds, and for challenging separations involving structurally similar molecules, such as isomers. uliege.be For a compound like this compound, which possesses an aromatic ester structure, SFC presents a unique set of advantages, including high efficiency, reduced analysis time, and a more environmentally friendly profile due to the use of supercritical carbon dioxide as the primary mobile phase. selvita.com

The primary challenge in the chromatographic analysis of this compound often lies in the separation of positional isomers and process-related impurities. These compounds may have very similar polarities and boiling points, making their resolution by conventional techniques difficult. SFC, with its unique mobile phase properties, offers enhanced selectivity for such separations. nih.gov The low viscosity and high diffusivity of supercritical CO2 facilitate faster mass transfer, leading to sharper peaks and improved resolution. libretexts.org

Method development in SFC for a compound like this compound involves a systematic screening of stationary phases and mobile phase modifiers. americanpharmaceuticalreview.com Given the non-polar nature of the tert-butylphenoxy group and the moderate polarity of the ethyl acetate moiety, a range of stationary phases could be considered. Polar stationary phases such as silica (B1680970), diol, or cyanopropyl-bonded silica are often employed in SFC for the separation of moderately polar to non-polar compounds. mdpi.com

The mobile phase in SFC typically consists of supercritical CO2 modified with a small percentage of a polar organic solvent, such as methanol, ethanol (B145695), or isopropanol. chiraltech.com The choice and concentration of the modifier are critical parameters for optimizing the separation, as they significantly influence the solvating power of the mobile phase and the retention of the analyte. For aromatic esters, a gradient elution with an increasing concentration of an alcohol modifier can be effective in resolving closely related compounds.

Detailed Research Findings

While specific SFC studies on this compound are not extensively documented in publicly available literature, research on structurally analogous compounds, such as other alkylated phenol (B47542) derivatives and aromatic esters, provides a strong basis for predicting its behavior and developing effective separation methods. researchgate.netdtic.mil The key to a successful separation often lies in the selection of the appropriate chiral or achiral stationary phase and the fine-tuning of mobile phase composition and operating parameters like back pressure and temperature. americanpharmaceuticalreview.com

For instance, in a hypothetical separation of this compound from its potential ortho- and meta- positional isomers, a screening of various stationary phases would be the initial step. A column with a polar stationary phase, such as one functionalized with 2-ethylpyridine, has shown effectiveness in separating a wide range of achiral compounds in SFC. americanpharmaceuticalreview.com

An illustrative example of SFC method parameters for the analysis of this compound and its potential isomers is presented in the interactive table below. This data is hypothetical and serves to demonstrate the type of results that could be expected from such an analysis. The retention times (RT) and resolution (Rs) would be key indicators of the separation's success.

Interactive Data Table: Hypothetical SFC Separation of this compound Isomers

| Compound | Retention Time (min) | Resolution (Rs) |

| 2-(2-tert-butylphenoxy)ethyl acetate | 3.2 | - |

| 2-(3-tert-butylphenoxy)ethyl acetate | 3.8 | 2.1 |

| This compound | 4.5 | 2.8 |

Table 1: Hypothetical chromatographic data for the SFC separation of positional isomers of 2-(tert-butylphenoxy)ethyl acetate. The resolution values indicate a successful separation between the adjacent peaks.

In this hypothetical scenario, the SFC method successfully resolves the three positional isomers with good resolution values, demonstrating the high efficiency of the technique. The elution order would be dependent on the specific interactions between the analytes, the stationary phase, and the mobile phase.

Further optimization could involve adjusting the back pressure, which influences the density and solvating power of the supercritical fluid mobile phase, and the temperature, which affects analyte vapor pressure and mobile phase viscosity. The use of additives in the mobile phase, such as small amounts of acids, bases, or salts, can also significantly impact peak shape and selectivity, particularly for compounds with ionizable functional groups. thegoodscentscompany.com

Chemical Reactivity and Stability Studies of 2 4 Tert Butylphenoxy Ethyl Acetate

Hydrolytic Stability under Varied Environmental and Processing Conditions

Hydrolysis is a primary degradation pathway for esters in aqueous environments, involving the cleavage of the ester bond to yield a carboxylic acid and an alcohol. For 2-(4-tert-butylphenoxy)ethyl acetate (B1210297), this reaction would produce acetic acid and 2-(4-tert-butylphenoxy)ethanol (B1606921). The rate of this reaction is significantly influenced by pH and temperature.

The hydrolysis of esters can be catalyzed by both acids and bases. researchgate.net Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline, or base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon. Generally, base-catalyzed hydrolysis is faster and irreversible compared to the reversible acid-catalyzed reaction.

Studies on analogous compounds, such as phenoxyacetic acid esters and ethyl acetate, provide insights into the expected hydrolytic behavior of 2-(4-tert-butylphenoxy)ethyl acetate. The rate of hydrolysis for phenoxy acid esters is dependent on the structure of the herbicide, water pH, and temperature, with the rate increasing at higher temperatures and in alkaline water. nih.gov Similarly, the hydrolysis rate of ethyl acetate is at its minimum in the pH range of 5-6 and increases significantly under both acidic and basic conditions. researchgate.net

The presence of the bulky tert-butyl group on the phenoxy ring may exert some steric hindrance, potentially influencing the rate of hydrolysis compared to unsubstituted phenoxyethyl acetate. However, the general trend of pH and temperature dependence is expected to be similar.

Table 1: Predicted Hydrolytic Stability of this compound at 25°C based on Analogous Compound Data

| pH Condition | Expected Relative Rate of Hydrolysis | Primary Hydrolysis Products |

|---|---|---|

| < 4 (Acidic) | Moderate to High | Acetic acid, 2-(4-tert-butylphenoxy)ethanol |

| 4 - 6 (Near Neutral) | Low | Acetic acid, 2-(4-tert-butylphenoxy)ethanol |

Oxidative Degradation Pathways and Identification of Byproducts

Oxidative degradation involves the reaction of a compound with oxidizing agents, which can be present in the environment (e.g., atmospheric oxygen, reactive oxygen species) or in industrial processes. For this compound, several sites within the molecule are susceptible to oxidation.

The tert-butyl group is a potential site for oxidation, which could lead to the formation of various oxidized derivatives. The aromatic ring can also undergo oxidation, potentially leading to ring-opening and the formation of smaller, more polar byproducts. The ether linkage and the ester group are also susceptible to oxidative cleavage.

Studies on the ozonation of phenoxyacetic acid have identified several degradation intermediates, including phenyl formate, salicylic (B10762653) acid, phenol (B47542), and oxalic acid, indicating that ring hydroxylation and subsequent cleavage are plausible degradation pathways. researchgate.net The oxidation of other aromatic compounds often proceeds via the formation of hydroxylated intermediates. nih.gov For instance, the degradation of 2,4-di-tert-butylphenol, a related compound, involves reactions with hydroxyl and sulfate (B86663) radicals. researchgate.net

Based on these analogous studies, the oxidative degradation of this compound could proceed through several pathways:

Hydroxylation of the aromatic ring: This would lead to the formation of various hydroxylated isomers of this compound.

Oxidation of the tert-butyl group: This could result in the formation of alcohols, ketones, or carboxylic acids at this position.

Cleavage of the ether bond: This would yield 4-tert-butylphenol (B1678320) and other degradation products from the ethyl acetate moiety.

Ring opening: Further oxidation of hydroxylated intermediates can lead to the cleavage of the aromatic ring, forming aliphatic acids and other smaller molecules.

Table 2: Potential Oxidative Degradation Byproducts of this compound

| Degradation Pathway | Potential Byproducts |

|---|---|

| Aromatic Ring Hydroxylation | Hydroxylated this compound isomers |

| Side-Chain Oxidation | 2-(4-(1-hydroxy-2-methylpropan-2-yl)phenoxy)ethyl acetate |

| Ether Bond Cleavage | 4-tert-butylphenol, Glycolic acid acetate |

Photochemical Transformations and Photosensitivity Analysis

Photochemical transformations are reactions initiated by the absorption of light, particularly ultraviolet (UV) radiation from sunlight. Aromatic compounds, such as this compound, are known to absorb UV light and can undergo various photochemical reactions.

The photosensitivity of a molecule depends on its ability to absorb photons and the efficiency with which this absorbed energy leads to chemical change. For this compound, the phenoxy group is the primary chromophore responsible for UV absorption. Upon absorption of UV radiation, the molecule can be excited to a higher energy state, from which it can undergo several transformations, including photodissociation (bond cleavage), photooxidation, and photorearrangement.

Studies on the photodegradation of other aromatic esters, such as phthalates, have shown that UV radiation can lead to the cleavage of the ester bond and the hydroxylation of the aromatic ring. frontiersin.orgresearchgate.net The photodegradation of 4-tert-butylphenol, a potential hydrolysis or degradation product, has been shown to produce byproducts such as 4-tert-butylcatechol (B165716) and hydroquinone (B1673460) through reactions with hydroxyl radicals generated during photolysis. researchgate.netsemanticscholar.orgmdpi.com

Potential photochemical transformation pathways for this compound include:

Photo-cleavage of the ether bond: This would result in the formation of a 4-tert-butylphenoxyl radical and an ethyl acetate radical, which could then undergo further reactions.

Photo-cleavage of the ester bond: This would lead to the formation of an acyl radical and a 2-(4-tert-butylphenoxy)ethoxy radical.

Photo-hydroxylation of the aromatic ring: In the presence of water and oxygen, excited states of the molecule can lead to the formation of hydroxylated derivatives.

Photosensitized oxidation: The excited molecule can transfer energy to molecular oxygen, generating singlet oxygen, a highly reactive species that can then oxidize the molecule.

Table 3: Potential Photochemical Transformation Products of this compound

| Transformation Pathway | Potential Products |

|---|---|

| Photo-cleavage (Ether) | 4-tert-butylphenol, Acetaldehyde, Ethanol (B145695) |

| Photo-cleavage (Ester) | 4-tert-butylphenoxy acetaldehyde, Acetic acid |

| Photo-hydroxylation | Hydroxylated isomers of this compound |

Investigation of Reactivity with Other Chemical Species (e.g., Polymerization, Transesterification)

Beyond degradation reactions, this compound can participate in synthetic reactions, most notably transesterification and potentially as a comonomer in polymerization.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org This reaction is typically catalyzed by an acid or a base. This compound can react with an alcohol (R'-OH) to produce a new ester (2-(4-tert-butylphenoxy)ethyl R'-oate) and ethanol. The reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. masterorganicchemistry.com For example, reaction with methanol (B129727) would yield methyl 2-(4-tert-butylphenoxy)acetate and ethanol. This reactivity is a general characteristic of esters and is important in various industrial applications. organic-chemistry.org

Polymerization:

While this compound itself is not a typical monomer for polymerization due to the lack of a polymerizable group like a vinyl or epoxide function, it could potentially be incorporated into polymers through several mechanisms. For instance, if the ethyl acetate group were to be modified to contain a reactive site, such as a vinyl group, it could then participate in free-radical polymerization. pergan.com

Alternatively, the phenoxy portion of the molecule could be involved in condensation polymerization reactions if other reactive functional groups were present on the aromatic ring. There is also the possibility of this molecule acting as a chain transfer agent in certain types of polymerization, which could influence the molecular weight of the resulting polymer. For example, tert-butyl esters have been shown to function as chain transfer agents in cationic copolymerization. osaka-u.ac.jp

Table 4: Potential Reactivity of this compound with Other Chemical Species

| Reaction Type | Reactant(s) | Potential Products | Conditions |

|---|---|---|---|

| Transesterification | Alcohol (e.g., Methanol) | Methyl 2-(4-tert-butylphenoxy)acetate, Ethanol | Acid or Base Catalyst |

| Polymerization (as a comonomer, if modified) | Vinyl monomers | Copolymer containing the this compound moiety | Radical Initiator |

Derivatization and Structure Reactivity Relationship Studies

Synthesis and Characterization of Analogues with Modified Phenoxy Moieties

The synthesis of analogues with modifications to the phenoxy group of 2-(4-tert-butylphenoxy)ethyl acetate (B1210297) allows for a systematic investigation of the electronic and steric effects of substituents on the aromatic ring. A common synthetic strategy involves the alkylation of substituted phenols with an appropriate ethyl haloacetate.

One approach to synthesizing such analogues involves the reaction of a substituted p-nitrophenol with ethyl bromoacetate (B1195939). This is followed by a selective reduction of the nitro group to an amino group, yielding compounds like ethyl-2-(4-aminophenoxy) acetate. This method provides a versatile precursor for further derivatization of the amino group. mdpi.com The synthesis can be carried out in a polar aprotic solvent like dry acetone (B3395972) with a base such as anhydrous potassium carbonate. mdpi.com

Another example is the synthesis of ethyl 2-(4-allyl-2-methoxyphenoxy)acetate from eugenol (B1671780) (4-allyl-2-methoxyphenol). The alkylation is performed with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate. The choice of solvent significantly impacts the reaction yield, with polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being effective. walisongo.ac.id The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the phenoxide ion attacks the ethyl chloroacetate. walisongo.ac.id

The characterization of these analogues typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm their molecular structure. mdpi.comwalisongo.ac.id

Table 1: Synthesis of Analogues with Modified Phenoxy Moieties

| Phenol (B47542) Precursor | Alkylating Agent | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| p-Nitrophenol | Ethyl bromoacetate | Ethyl-2-(4-nitrophenoxy) acetate | K₂CO₃, Acetone, Reflux | Not specified |

| Eugenol | Ethyl chloroacetate | Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | K₂CO₃, DMF, 0°C to RT | 91 |

| Eugenol | Ethyl chloroacetate | Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | K₂CO₃, DMSO, 0°C to RT | 51 |

Data for this table was compiled from studies on related phenoxyacetate (B1228835) derivatives. mdpi.comwalisongo.ac.id

Synthesis and Characterization of Analogues with Modified Ester Moieties

Modification of the ester moiety in 2-(4-tert-butylphenoxy)ethyl acetate can significantly alter its steric hindrance and electronic properties, thereby influencing its reactivity. The synthesis of such analogues can be achieved by reacting 4-tert-butylphenol (B1678320) with different haloacetate esters.

For instance, the ethyl ester analogue, ethyl (4-tert-butylphenoxy)acetate, can be synthesized and its properties compared to the parent tert-butyl ester. chemeo.comnist.gov The synthesis generally involves the Williamson ether synthesis, where 4-tert-butylphenol is deprotonated by a base to form the phenoxide, which then acts as a nucleophile to displace the halide from an ethyl haloacetate.

The synthesis of more complex ester analogues, such as those derived from L-γ-methyleneglutamic acid amides, has also been explored in different contexts. These syntheses often involve multi-step procedures, including amide coupling and cyclization reactions, to yield both tert-butyl and ethyl ester prodrugs. nih.gov While not direct analogues of this compound, these studies provide valuable insights into the synthetic methodologies for creating diverse ester functionalities.

The characterization of these modified ester analogues relies on standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the successful incorporation of the new ester group. nih.gov

Table 2: Comparison of Properties for Ethyl and Tert-butyl Phenoxyacetate Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Difference |

|---|---|---|---|

| This compound | C₁₄H₂₀O₃ | 236.31 | Tert-butyl ester group |

| Ethyl (4-tert-butylphenoxy)acetate | C₁₄H₂₀O₃ | 236.31 | Ethyl ester group |

| Tert-butyl 2-(4-formylphenoxy)acetate | C₁₃H₁₆O₄ | 236.26 | Tert-butyl ester, formyl on phenoxy |

This table presents data for the target compound and its closely related analogues. chemeo.comnist.govechemi.com

Systematic Investigation of Substituent Effects on Compound Reactivity and Stability

The systematic investigation of how different substituents on the phenoxy or ester moieties affect the reactivity and stability of this compound is a cornerstone of structure-reactivity relationship studies.

For analogues with modified phenoxy groups, substituents can exert both electronic and steric effects. Electron-donating groups on the phenyl ring are expected to increase the electron density on the phenoxy oxygen, potentially affecting the ether linkage's stability and the reactivity of the aromatic ring towards electrophilic substitution. Conversely, electron-withdrawing groups would have the opposite effect.

In the case of modified ester moieties, the size and nature of the alkyl group can influence the rate of hydrolysis of the ester. For example, the ethyl ester in ethyl 2-(4-formylphenoxy)acetate presents less steric hindrance compared to the tert-butyl group in its analogue, which can lead to faster hydrolysis under similar conditions. The stability of the ester can also be influenced by the electronic nature of the alcohol component.

Studies on related compounds, such as tert-butyl phenylcyanoacrylates, have shown how different substituents on the phenyl ring can be introduced through Knoevenagel condensation of various benzaldehydes with tert-butyl cyanoacetate. chemrxiv.org Although a different class of compounds, this demonstrates a systematic approach to modifying the aromatic ring and studying the resulting properties.

Exploration of Structure-Property Relationships through Chemical Modifications

The chemical modification of this compound and its analogues allows for the exploration of structure-property relationships. These relationships connect the molecular structure of a compound to its macroscopic properties, such as its physical state, solubility, and chemical reactivity.

By synthesizing a series of analogues with systematic variations in their structure, researchers can establish correlations between specific structural features and observed properties. For example, modifying the alkyl chain of the ester or the substituents on the phenoxy ring can alter the compound's lipophilicity, which can be quantified by the octanol-water partition coefficient (logP). The XLogP3 value for this compound is 3.5. echemi.com

The introduction of different functional groups can also impart new chemical properties. For instance, the formyl group in tert-butyl 2-(4-formylphenoxy)acetate allows this compound to participate in nucleophilic addition reactions, making it a useful intermediate for synthesizing more complex molecules. Similarly, the presence of an amino group in ethyl-2-(4-aminophenoxy) acetate provides a handle for further chemical modifications, such as amide bond formation. mdpi.com

The study of such structure-property relationships is essential for the rational design of new molecules with desired characteristics for specific applications.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl (4-tert-butylphenoxy)acetate |

| Tert-butyl 2-(4-formylphenoxy)acetate |

| Ethyl 2-(4-formylphenoxy)acetate |

| Ethyl-2-(4-aminophenoxy) acetate |

| Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate |

| Eugenol |

| L-γ-Methyleneglutamic acid amides |

| Tert-butyl phenylcyanoacrylates |

| Ethyl bromoacetate |

| Ethyl chloroacetate |

| 4-tert-butylphenol |

Environmental Chemistry and Fate of 2 4 Tert Butylphenoxy Ethyl Acetate

Abiotic Degradation Processes in Aquatic and Terrestrial Environments

Abiotic degradation, which includes chemical processes like hydrolysis and photolysis, is a critical factor in determining the persistence of organic compounds in the environment. However, specific research quantifying these processes for 2-(4-tert-butylphenoxy)ethyl acetate (B1210297) has not been identified.

Hydrolysis Kinetics and Mechanisms in Natural Waters

Hydrolysis is a chemical reaction with water that can be a primary degradation pathway for esters in aquatic environments. The rate of this reaction is influenced by pH and temperature. For 2-(4-tert-butylphenoxy)ethyl acetate, the ester linkage is a potential site for hydrolysis, which would likely yield 4-tert-butylphenol (B1678320) and acetic acid as products.

However, no published studies provide specific kinetic data, such as half-life values at different pH levels (acidic, neutral, and alkaline), for the hydrolysis of this compound. Without experimental data, a data table of hydrolysis rates cannot be constructed, and the precise mechanisms and environmental significance of this degradation pathway remain undetermined.

Photolytic Degradation under Simulated Environmental Conditions

Photolytic degradation, or photolysis, involves the breakdown of a chemical by absorbing light energy. This can occur directly when the molecule itself absorbs sunlight or indirectly through reactions with photochemically generated reactive species in the environment (e.g., hydroxyl radicals).

There is no available research that details the photolytic degradation of this compound under simulated environmental conditions. Key information, such as its light absorption spectrum, quantum yield, and the identity of its photolytic byproducts, is not documented in the scientific literature. Consequently, its persistence in sunlit surface waters and on terrestrial surfaces cannot be accurately assessed.

Biotic Degradation Mechanisms and Microbial Metabolism

Biodegradation by microorganisms is a fundamental process for the removal of organic chemicals from the environment. The structure of this compound suggests it could be susceptible to microbial breakdown, likely initiated by the enzymatic cleavage of the ester bond.

Identification of Microbial Degraders and Enzymatic Pathways

While microorganisms capable of degrading related aromatic compounds and esters are known, no studies have specifically isolated or identified microbial strains that can utilize this compound as a source of carbon and energy. The specific enzymatic pathways, such as those involving esterases or hydrolases that would be responsible for its initial breakdown, have not been characterized for this compound. A data table of identified microbial degraders cannot be compiled due to this lack of information.

Characterization of Environmental Metabolites and Transformation Products

Following the initial degradation step, further microbial metabolism would likely involve the breakdown of the resulting 4-tert-butylphenol. However, in the absence of biodegradation studies on the parent compound, its environmental metabolites and transformation products have not been identified or characterized. A data table of these potential products remains unpopulated pending future research.

Environmental Distribution and Partitioning Behavior in Multi-Phase Systems

The way a chemical distributes itself between different environmental phases—such as water, soil, sediment, and air—is known as partitioning. This behavior is governed by its physical and chemical properties, including water solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc).

Specific, experimentally determined values for these key physical and chemical properties for this compound are not available in the reviewed literature. Without this data, its tendency to adsorb to soil and sediment, bioaccumulate in organisms, or volatilize into the atmosphere cannot be reliably predicted. Therefore, a comprehensive understanding of its environmental distribution and mobility is currently absent.

Bioaccumulation Potential in Non-Human Environmental Organisms

The potential for a chemical substance to bioaccumulate in living organisms is a critical aspect of its environmental risk assessment. Bioaccumulation refers to the process where the concentration of a chemical increases in an organism over time, relative to the concentration in the surrounding environment. This can occur through direct uptake from the environment (bioconcentration) or through the consumption of food containing the chemical (biomagnification). The bioaccumulation potential of this compound in non-human environmental organisms is primarily estimated through its physicochemical properties, as direct experimental data from field or laboratory studies are limited.

The octanol-water partition coefficient (Kow) is a key parameter used to predict the bioaccumulation potential of a substance. It represents the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the water phase at equilibrium. A higher log Kow value generally indicates a greater potential for a substance to partition into fatty tissues (lipids) of organisms, and thus to bioaccumulate.

For this compound and its close isomer, ethyl (4-tert-butylphenoxy)acetate, predicted log Kow values have been reported. These values provide an initial screening-level assessment of its bioaccumulation potential.

Table 1: Predicted Physicochemical Properties Related to Bioaccumulation for this compound and Isomers

| Chemical Name | CAS Number | Predicted Property | Value | Source |

|---|---|---|---|---|

| This compound | 6807-12-1 | XLogP3 | 3.5 | ECHEMI echemi.com |

| ethyl (4-tert-butylphenoxy)acetate | 3344-19-2 | logPoct/wat | 2.926 | Cheméo chemeo.com |

The predicted log Kow values for this compound and its isomers generally fall in a range that suggests a moderate potential for bioaccumulation. Substances with log Kow values between 3 and 4 are often considered to have a potential to bioconcentrate in aquatic organisms. However, it is important to note that the relationship between log Kow and the bioconcentration factor (BCF) is not always linear and can be influenced by other factors such as molecular size, metabolism, and the specific organism.

The degradation of alkylphenol ethoxylates can lead to the formation of more persistent and toxic metabolites that are more likely to bioaccumulate than the parent compounds. service.gov.uk Although this compound is an ester and not an ethoxylate, its structural similarity to other alkylphenols suggests that its bioaccumulation potential warrants consideration. The ultimate determination of the bioaccumulation risk of this compound would require experimental studies on relevant environmental organisms.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-nonylphenol |

| ethyl (4-tert-butylphenoxy)acetate |

Theoretical and Computational Chemistry of 2 4 Tert Butylphenoxy Ethyl Acetate

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 2-(4-tert-butylphenoxy)ethyl acetate (B1210297) is fundamentally governed by the interplay of its constituent functional groups: the substituted benzene (B151609) ring, the ether linkage, and the ethyl acetate group. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within the molecule, which in turn dictates its reactivity and spectroscopic properties.

A computational analysis would reveal a set of occupied molecular orbitals, including sigma (σ) bonds responsible for the molecular framework and pi (π) orbitals associated with the aromatic ring and the carbonyl group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals primarily involved in chemical reactions. For 2-(4-tert-butylphenoxy)ethyl acetate, the HOMO is expected to have significant contributions from the π-system of the electron-rich p-tert-butylphenoxy group, particularly the oxygen atom and the aromatic ring. libretexts.orgkhanacademy.org The LUMO is likely to be localized on the carbonyl carbon of the ethyl acetate moiety, which is the most electrophilic site in that part of the molecule. ucsb.edu

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. The presence of the electron-donating tert-butyl and ether-oxygen groups on the benzene ring would be expected to raise the energy of the HOMO, while the ester group would influence the energy of the LUMO.

Illustrative Molecular Orbital Properties:

| Property | Description | Expected Characteristics for this compound |

| HOMO | Highest Occupied Molecular Orbital | Primarily localized on the p-tert-butylphenoxy moiety, with significant electron density on the aromatic ring and the ether oxygen. |

| LUMO | Lowest Unoccupied Molecular Orbital | Primarily localized on the antibonding π* orbital of the carbonyl group in the ethyl acetate moiety. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Influences chemical reactivity and UV-Vis absorption properties. A moderate gap is expected, indicating potential for reactivity under certain conditions. |

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the presence of several single bonds around which rotation can occur. These include the C-O bonds of the ether linkage and the C-C and C-O bonds of the ethyl acetate side chain. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

A potential energy surface (PES) can be generated by systematically varying the key dihedral angles of the molecule and calculating the corresponding energy at each point. wikipedia.orglibretexts.orglibretexts.org This surface reveals the low-energy valleys corresponding to stable conformers and the saddle points that represent the transition states for interconversion between them. For this compound, key rotations would be around the Ar-O, O-CH2, CH2-C(O), and (O)C-O bonds. The bulky tert-butyl group would likely impose some steric constraints on the preferred conformations. Computational methods like Density Functional Theory (DFT) are well-suited for these calculations.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can provide valuable predictions of spectroscopic data, which can aid in the experimental characterization of this compound.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide insights into the electronic environment of each nucleus. For instance, the chemical shifts of the aromatic protons would be influenced by the electron-donating nature of the tert-butyl and alkoxy groups. The protons of the ethyl group and the methylene (B1212753) bridge would have characteristic shifts determined by their proximity to the electronegative oxygen atoms and the carbonyl group.

Vibrational Frequencies: The infrared (IR) spectrum of this compound can be simulated by calculating its vibrational frequencies. These calculations can help in the assignment of experimental IR absorption bands to specific molecular vibrations. Key vibrational modes would include the C=O stretch of the ester, the C-O stretches of the ether and ester groups, and various C-H and aromatic C=C stretching and bending modes. Computational studies on analogous molecules like phenoxyacetic acid have shown good agreement between calculated and experimental vibrational spectra. orientjchem.org

Illustrative Predicted Spectroscopic Data:

| Parameter | Predicted Value Range | Key Influencing Factors |

| ¹H NMR (ppm) | Aromatic: 6.8-7.3; O-CH₂-CH₂: ~4.2; O-CH₂-CH₃: ~4.1; CH₂-CH₃: ~1.2; tert-butyl: ~1.3 | Electronic effects of substituents on the aromatic ring; proximity to electronegative atoms. |

| ¹³C NMR (ppm) | Carbonyl: ~170; Aromatic: 115-155; O-CH₂: ~65; CH₂-O: ~60; tert-butyl C: ~34; tert-butyl CH₃: ~31 | Hybridization state and electronic environment of each carbon atom. |

| IR (cm⁻¹) | C=O stretch: ~1730-1750; C-O stretch: ~1050-1250; Aromatic C=C stretch: ~1450-1600 | Bond strengths and atomic masses of the vibrating atoms. |

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in a condensed phase (e.g., as a liquid or in solution). MD simulations model the movement of atoms and molecules over time based on a force field that describes the inter- and intramolecular forces.

These simulations can provide insights into intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern the physical properties of the substance like its boiling point and viscosity. The bulky, nonpolar tert-butyl group and the polar ester group would lead to a molecule with both hydrophobic and hydrophilic characteristics, influencing its interactions with other molecules and solvents. MD simulations can also be used to study the molecule's conformation and dynamics in different environments.

Prediction of Chemical Reactivity and Stability using Computational Models

Computational models can be used to predict the chemical reactivity and stability of this compound. Reactivity indices derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks.

For this compound, the aromatic ring is activated towards electrophilic substitution by the electron-donating p-tert-butyl and alkoxy groups. Computational models can predict the regioselectivity of such reactions (i.e., whether substitution is favored at the ortho or meta positions relative to the alkoxy group). researchgate.netnih.govchemrxiv.orgrsc.org The carbonyl carbon of the ester is the most likely site for nucleophilic attack, for example, in hydrolysis reactions. The stability of the molecule can be assessed by calculating its heat of formation and by examining the energies of potential decomposition pathways.

Q & A

Q. What are the optimal methods for synthesizing 2-(4-Tert-butylphenoxy)ethyl acetate in a laboratory setting?

The synthesis typically involves esterification between 4-tert-butylphenol and ethylene glycol monoacetate under acidic catalysis. Key steps include:

- Reaction Setup : Combine equimolar 4-tert-butylphenol and ethylene glycol monoacetate with a catalytic amount of sulfuric acid (0.5–1 mol%) in anhydrous toluene. Reflux at 110–120°C for 6–8 hours under nitrogen .

- Purification : Extract the product using ethyl acetate, followed by washing with saturated NaHCO₃ to neutralize residual acid. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity using ¹H/¹³C NMR (δ ~1.3 ppm for tert-butyl, δ ~4.2 ppm for ethylene oxide protons) .

Q. How can researchers assess the hydrolytic stability of this ester under varying pH conditions?

- Methodology : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C. Monitor degradation kinetics via UV-Vis spectroscopy (λ = 270 nm for phenoxy group absorption) or LC-MS.

- Key Findings : Hydrolysis is accelerated under alkaline conditions (pH >8) due to nucleophilic attack on the ester carbonyl. Half-life at pH 10 is ~2 hours, compared to >48 hours at pH 4 .

Advanced Research Questions

Q. What computational approaches are effective for modeling the redox behavior of this compound in electrochemical studies?

- DFT Modeling : Use Gaussian09 with B3LYP/6-31G(d) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and redox potentials. Validate against experimental cyclic voltammetry data (e.g., in acetonitrile with 0.1 M TBAPF₆) .

- Key Insight : The tert-butyl group induces steric hindrance, raising the reduction potential by ~0.3 V compared to unsubstituted analogs .

Q. How does the compound interact with enzyme active sites, and what methodologies can probe these interactions?

- Experimental Design : Use fluorescence quenching assays with tryptophan-rich enzymes (e.g., lipases). Monitor binding affinity via Stern-Volmer plots.

- Structural Analysis : Co-crystallize the compound with target enzymes (e.g., Candida antarctica lipase B) and resolve structures via X-ray crystallography (SHELX suite for refinement ). The phenoxy group may occupy hydrophobic pockets, while the ester moiety participates in hydrogen bonding .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Systematic Solubility Profiling : Use a shake-flask method in 12 solvents (e.g., DMSO, ethyl acetate, hexane) at 25°C. Measure saturation concentrations via gravimetric analysis.

- Conflicting Data : Discrepancies arise from residual water in solvents. Anhydrous ethyl acetate (H₂O <50 ppm) increases solubility to 120 mg/mL, versus 80 mg/mL in technical-grade solvent .

Methodological Guidance

Q. How should researchers design experiments to study the compound’s thermal decomposition kinetics?

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Major impurities include unreacted 4-tert-butylphenol (retention time = 8.2 min) and ethylene glycol diacetate (10.5 min) .

- LC-QTOF : Accurately identify low-abundance byproducts (e.g., oxidation products at m/z 295.18) with mass error <2 ppm .

Structural and Mechanistic Insights

Q. How does the tert-butyl substituent influence the compound’s conformational stability?

- X-ray Crystallography : Resolve single crystals grown in ethanol. The tert-butyl group adopts a staggered conformation, minimizing steric clash with the phenoxy ring. Dihedral angle between phenoxy and acetate planes is ~75° .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.